6-Fluoro-6-desoxyoxymorphone is a synthetic derivative of oxymorphone, a potent opioid analgesic. This compound has garnered attention due to its potential applications in medical imaging, particularly as a ligand for positron emission tomography (PET). The fluorine atom in its structure enhances its utility in imaging techniques by allowing for better visualization of biological processes.
The compound is synthesized from oxymorphone through specific chemical modifications that introduce a fluorine atom at the 6-position while removing the hydroxyl group at the same site. This modification alters the pharmacokinetic properties of the molecule, making it suitable for various scientific applications, especially in neuroimaging and receptor binding studies.
6-Fluoro-6-desoxyoxymorphone falls under the category of fluorinated opioids. It is classified as a selective ligand for the mu-opioid receptor, which is critical in pain modulation and has implications in addiction and analgesia.
The synthesis of 6-Fluoro-6-desoxyoxymorphone typically involves several key steps:
One common method involves using a fluorinating reagent like diethylaminosulfur trifluoride (DAST) or similar compounds that facilitate the selective introduction of fluorine. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize side reactions.
The molecular formula of 6-Fluoro-6-desoxyoxymorphone is C₁₈H₂₃FN₂O₃. Its structure features:
The compound's molecular weight is approximately 320.39 g/mol. Its structural modifications significantly impact its interaction with biological receptors.
The primary chemical reaction involving 6-Fluoro-6-desoxyoxymorphone is its binding to mu-opioid receptors. This binding can be studied using radiolabeled versions of the compound, such as tritiated 6-beta-fluoro-6-desoxyoxymorphone, which allows for tracking and quantifying receptor interactions.
In vitro studies often utilize membrane preparations from rat brains to assess binding affinity and specificity. These studies reveal insights into how changes in chemical structure affect receptor interaction dynamics.
The mechanism by which 6-Fluoro-6-desoxyoxymorphone exerts its effects involves binding to mu-opioid receptors located in the central nervous system. This binding initiates a cascade of intracellular events that lead to analgesic effects:
Studies have shown that 6-Fluoro-6-desoxyoxymorphone has a high affinity for mu-opioid receptors, making it an effective candidate for research into pain management therapies.
The systematic naming of 6-Fluoro-6-desoxyoxymorphone follows IUPAC substitutive nomenclature principles (P-12–P-16) [7]. The parent structure is oxymorphone (4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one), a semi-synthetic opioid derivative of morphine. The prefix "6-desoxy" indicates replacement of the C6 hydroxyl group with hydrogen, while "6-fluoro" denotes a fluorine atom at C6. Thus, the Preferred IUPAC Name (PIN) is:(4R,4aR,7aR,12bS)-7-fluoro-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinoline-9,14-diol [5] [7].
Isomeric variations arise from:
Table 1: IUPAC Nomenclature Components
Structural Feature | Nomenclature Term | Rule Reference |
---|---|---|
Parent hydride | Morphinan | P-22.2.1 [7] |
Functional groups | 14-Hydroxy, 6-oxo | P-62.2.3 |
Substituents | 6-Fluoro, 6-desoxy | P-14.3 |
Stereochemistry | (4R,4aR,7aR,12bS) | P-91.5.1 |
X-ray crystallography data (analogous to 6-fluorogalactose studies) reveal critical structural parameters [2]:
Stereochemical features include:
Table 2: Key Geometric Parameters
Parameter | 6-Fluoro-6-desoxyoxymorphone | Oxymorphone |
---|---|---|
C6-X bond length | 1.399 Å (X=F) | 1.42 Å (X=O) |
C5-C6-X bond angle | 109.5° | 109.8° |
C4-C5-C6-X torsion | -60.3° | -58.7° |
F/OH position | Equatorial (6β) | Equatorial |
Hydrogen bonds | C-F⋯H (2.42 Å) | O-H⋯O (1.95 Å) |
The fluorine-for-hydroxyl substitution at C6 induces steric, electronic, and conformational changes:
Steric effects:Fluorine’s van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This reduces steric clash with the C7a-H proton while occupying space similar to the original hydroxyl [8]. The C5-C6-C7 angle contracts by 1.2° due to fluorine’s electronegativity.
Electronic effects:Fluorine’s -I effect withdraws electron density from the carbonyl at C6 (oxymorphone) or the adjacent C7 (desoxy derivative), lowering the LUMO energy by ~1.8 eV. This alters electrostatic potential maps, creating a region of partial positive charge (σ-hole) at C6, which may influence receptor binding [8].
Conformational dynamics:Molecular dynamics simulations (based on crystallographic data [2]) show that 6-fluorination reduces ring puckering amplitude by 15% compared to oxymorphone. The piperidine ring exhibits higher rigidity (ΔG‡ for ring flip: 42.3 kJ/mol vs. 38.1 kJ/mol in oxymorphone), potentially stabilizing receptor-bound conformations [3].
Pharmacophore implications:Removal of the C6-hydroxyl abolishes hydrogen-bond donation capability. However, fluorine’s lone pairs enable weak hydrogen-bond acceptance, a feature absent in oxymorphone. This reconfigures interactions with opioid receptor residues (e.g., His297 in μOR) [3] [6].
Table 3: Structural Comparison to Oxymorphone
Property | 6-Fluoro-6-desoxyoxymorphone | Oxymorphone | Biological Consequence |
---|---|---|---|
C6 functional group | -F | -OH | Loss of H-bond donation |
Log P | 1.85 (calc) | 1.35 | Enhanced membrane permeability |
pKa (tertiary amine) | 8.9 | 8.5 | Altered protonation at physiological pH |
Molecular dipole | 5.2 Debye | 6.8 Debye | Reduced polarity |
The 6-fluoro modification confers three key pharmacological properties:
Synthesis follows a stereoselective fluorination strategy [8]:
Critical Note: DAST attacks the C6 carbonyl from the α-face, yielding the β-fluoro isomer due to stereoelectronic control by the C7a bridge hydrogen [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7